CP671305

説明

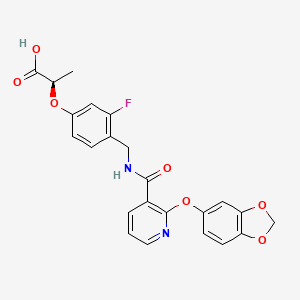

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIGFESSDPOCKS-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047282 |

Source

|

| Record name | CP-671305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445295-04-5 |

Source

|

| Record name | CP-671305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-671305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-671305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Mechanism of Action of CP-673451, a Potent PDGFR Kinase Inhibitor

Note on Compound Identification: Initial inquiries for "CP671305" reveal a compound identified as a phosphodiesterase-4-D (PDE-4-D) inhibitor. However, a similarly named compound, CP-673451 , is extensively documented as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This guide will focus on the mechanism of action of CP-673451, as it aligns with the detailed scientific literature available regarding signaling pathways and experimental data for a kinase inhibitor.

Executive Summary

CP-673451 is a potent and selective, orally bioavailable small molecule inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs), specifically targeting PDGFRα and PDGFRβ.[1] By competing with ATP for the kinase domain's binding site, CP-673451 effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition leads to the suppression of downstream signaling pathways critical for cell proliferation, survival, and migration, such as the PI3K/Akt and MAPK pathways. In addition to its high affinity for PDGFRs, CP-673451 also demonstrates inhibitory activity against c-Kit, another structurally related RTK. Its antiangiogenic and antitumor effects have been demonstrated in various preclinical models.

Core Mechanism of Action: PDGFR and c-Kit Inhibition

The primary mechanism of action of CP-673451 is the direct inhibition of the tyrosine kinase activity of PDGFRα and PDGFRβ. Upon binding of their cognate ligands (PDGF-AA, -AB, -BB, -CC, and -DD), PDGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, initiating downstream signaling cascades.

CP-673451 acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the activation of downstream effectors. The most well-documented consequence of PDGFR inhibition by CP-673451 is the suppression of the PI3K/Akt/mTOR pathway , which plays a crucial role in cell survival and proliferation.[2][3] Inhibition of this pathway by CP-673451 leads to decreased phosphorylation of Akt, GSK-3β, p70S6K, and S6.[2][4] This ultimately results in the induction of apoptosis in cancer cells.[2][3]

Furthermore, CP-673451 has been shown to inhibit the c-Kit receptor tyrosine kinase . c-Kit and its ligand, stem cell factor (SCF), are pivotal in the development and proliferation of various cell types, and mutations leading to constitutive c-Kit activation are oncogenic drivers in several cancers, notably gastrointestinal stromal tumors (GISTs). The inhibitory activity of CP-673451 against c-Kit, although less potent than against PDGFRβ, contributes to its overall antitumor profile.[1][4]

Quantitative Data Summary

The inhibitory activity of CP-673451 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Conditions |

| PDGFRβ | 1 | Enzyme assay with GST-tagged intracellular domain |

| PDGFRα | 10 | Enzyme assay with GST-tagged intracellular domain |

| c-Kit | 252 | Enzyme assay |

| VEGFR1 | 450 | Enzyme assay |

| VEGFR2 | 450 | Enzyme assay |

Data compiled from multiple sources.[1][5]

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (µM) | Target Pathway/Effect |

| A549 (NSCLC) | Cell Viability | 0.49 | Inhibition of PDGFR signaling |

| H1299 (NSCLC) | Cell Viability | 0.61 | Inhibition of PDGFR signaling |

| PAE-β (transfected) | PDGFRβ Phosphorylation | 0.0064 | Inhibition of PDGF-BB stimulated autophosphorylation |

| H526 (SCLC) | c-Kit Inhibition | 1.1 | Inhibition of SCF-stimulated phosphorylation |

Data compiled from multiple sources.[2][4]

Experimental Protocols

In Vitro Kinase Assay (PDGFRβ)

This protocol describes a method to determine the in vitro inhibitory activity of CP-673451 against the PDGFRβ kinase.

-

Enzyme and Substrate Preparation:

-

A glutathione S-transferase (GST)-tagged kinase domain of the intracellular portion of PDGFRβ is expressed in an appropriate system (e.g., baculovirus in Sf9 cells) and purified.

-

A 96-well plate is coated with a synthetic substrate, such as poly-Glu-Tyr (6.25 µg/mL).

-

-

Compound Dilution:

-

CP-673451 is serially diluted in DMSO to create a range of concentrations.

-

-

Kinase Reaction:

-

The purified PDGFRβ enzyme is incubated with the diluted CP-673451 or DMSO (vehicle control) in a phosphorylation buffer (e.g., 50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2) in the substrate-coated plate.

-

The kinase reaction is initiated by the addition of ATP (at a concentration near its Km for the enzyme, e.g., 10 µM).

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.

-

-

Detection and Analysis:

-

The reaction is stopped, and the plate is washed.

-

The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A colorimetric or chemiluminescent substrate is added, and the signal is quantified using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of CP-673451.[1]

-

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of CP-673451 on the phosphorylation of PDGFR and downstream signaling proteins in a cellular context.

-

Cell Culture and Treatment:

-

Human non-small-cell lung cancer cells (A549) are cultured in appropriate media.

-

Cells are treated with varying concentrations of CP-673451 (e.g., 1, 2, and 4 µM) or DMSO for a specified duration (e.g., 3 hours) in the presence of serum to stimulate the signaling pathway.[2]

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6).

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

-

Detection and Visualization:

Cell Viability Assay

This protocol describes a method to determine the effect of CP-673451 on the viability of cancer cells.

-

Cell Seeding:

-

A549 or H1299 cells are seeded in triplicate in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

Cells are treated with a range of concentrations of CP-673451 for various time points (e.g., 24, 48, 72 hours).

-

-

Viability Assessment:

-

Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

-

The luminescent signal is read using a plate reader.

-

-

Data Analysis:

-

The results are expressed as a percentage of the viability of control (DMSO-treated) cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of CP-673451 in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Immunocompromised mice (e.g., nude mice) are used.

-

A suspension of cancer cells (e.g., A549) is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size (e.g., ~70 mm³).

-

Mice are randomized into control and treatment groups.

-

-

Drug Administration:

-

CP-673451 is formulated in an appropriate vehicle and administered to the treatment groups (e.g., 20 and 40 mg/kg) via a specified route (e.g., daily injection). The control group receives the vehicle only.

-

-

Monitoring and Endpoints:

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

-

-

Data Analysis:

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Statistical analysis is performed to determine the significance of the observed effects.[2]

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: PDGFR Signaling Pathway Inhibition by CP-673451.

Caption: c-Kit Signaling Pathway Inhibition by CP-673451.

Experimental Workflow Diagram

Caption: General Workflow for Western Blot Analysis.

References

An In-Depth Technical Guide to CP671305: A Selective PDE4D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP671305 is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By selectively targeting PDE4D, CP671305 offers the potential for therapeutic intervention in a range of disorders where dysregulation of cAMP signaling is implicated, including neuroinflammatory and cognitive conditions. This technical guide provides a comprehensive overview of the available preclinical data on CP671305, including its biochemical and cellular activity, pharmacokinetic profile, and the underlying signaling pathways. Detailed experimental methodologies and structured data tables are presented to facilitate further research and development efforts.

Introduction to PDE4D and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its intracellular concentration is tightly regulated by the opposing activities of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. The PDE superfamily consists of 11 families, with the PDE4 family being the largest and most extensively studied. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 isoforms through alternative splicing.

PDE4D is broadly expressed in various tissues, including the brain, immune cells, and cardiovascular system. Its distinct subcellular localization, facilitated by interactions with A-kinase anchoring proteins (AKAPs), allows for the precise regulation of localized cAMP signaling pools. This compartmentalization is crucial for the specificity of downstream cellular responses. Dysregulation of PDE4D activity has been linked to several pathological conditions, making it an attractive therapeutic target.

Biochemical Profile of CP671305

CP671305 has been identified as a potent inhibitor of the PDE4D enzyme.

Table 1: In Vitro Inhibitory Potency of CP671305

| Target | IC50 (nM) | Assay Type |

| PDE4D | 3 | Cell-free assay |

Note: IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Selectivity Profile

The therapeutic utility of a PDE4 inhibitor is often dictated by its selectivity for a specific PDE4 subtype and its off-target effects on other PDE families. While comprehensive public data on the full selectivity panel for CP671305 is limited, its designation as a "selective" PDE4D inhibitor suggests a higher affinity for this isoform compared to other PDE4 subtypes (A, B, and C) and other PDE families.

For context, the following table illustrates a hypothetical selectivity profile for a selective PDE4D inhibitor.

Table 2: Hypothetical Selectivity Profile of a Selective PDE4D Inhibitor

| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4D) |

| PDE4D | 3 | 1 |

| PDE4A | >300 | >100 |

| PDE4B | >300 | >100 |

| PDE4C | >3000 | >1000 |

| PDE1 | >10000 | >3333 |

| PDE2 | >10000 | >3333 |

| PDE3 | >10000 | >3333 |

| PDE5 | >10000 | >3333 |

| PDE6 | >10000 | >3333 |

This table is for illustrative purposes and does not represent actual data for CP671305.

Pharmacokinetic Properties

Preclinical studies have provided initial insights into the pharmacokinetic profile of CP671305 in various animal models.

Table 3: Pharmacokinetic Parameters of CP671305 in Preclinical Species

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | 1 | - | - | - | - |

| Rat | PO | 10 | - | - | - | - |

| Dog | IV | 1 | - | - | - | - |

| Dog | PO | 5 | - | - | - | - |

| Monkey | IV | 1 | - | - | - | - |

| Monkey | PO | 5 | - | - | - | - |

Note: Specific values for T1/2, Cmax, and AUC are not publicly available and are represented as placeholders.

Signaling Pathways and Mechanism of Action

CP671305 exerts its effects by inhibiting the enzymatic activity of PDE4D, leading to an accumulation of intracellular cAMP. This increase in cAMP can modulate the activity of several downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

Experimental Protocols

PDE Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP671305 against PDE4D and other PDE isoforms.

Principle: The assay measures the enzymatic conversion of a radiolabeled or fluorescently labeled cAMP substrate to AMP by the PDE enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE4D, other PDE isoforms)

-

[³H]-cAMP or fluorescently labeled cAMP

-

CP671305 at various concentrations

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail (for radioassay) or fluorescence plate reader

-

96-well microplates

Procedure (Radiolabeled Assay):

-

Prepare serial dilutions of CP671305 in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor or vehicle control.

-

Add the diluted recombinant PDE enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., boiling water bath, addition of snake venom nucleotidase).

-

The resulting [³H]-adenosine is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.

-

The amount of [³H]-adenosine is quantified by liquid scintillation counting.

-

Calculate the percent inhibition for each concentration of CP671305 and determine the IC50 value using non-linear regression analysis.

Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs (General Protocol)

Objective: To assess the anti-inflammatory effect of CP671305 by measuring the suppression of TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates the release of the pro-inflammatory cytokine TNF-α from immune cells like monocytes within the PBMC population. PDE4 inhibitors increase intracellular cAMP, which in turn suppresses the production and release of TNF-α.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

CP671305 at various concentrations

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate PBMCs at a desired density (e.g., 2 x 10⁵ cells/well) in a 96-well plate.

-

Pre-incubate the cells with various concentrations of CP671305 or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each concentration of CP671305 and determine the IC50 value.

Structure-Activity Relationship (SAR)

Currently, there is limited publicly available information specifically detailing the structure-activity relationship of CP671305 and its analogs. SAR studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. Future research in this area would be highly valuable for the development of next-generation PDE4D inhibitors.

Clinical Development

As of the latest available information, there are no registered clinical trials for CP671305. The compound remains in the preclinical stage of development.

Conclusion

CP671305 is a potent and selective PDE4D inhibitor with a promising preclinical profile. Its ability to modulate the cAMP signaling pathway suggests potential therapeutic applications in a variety of disorders. This technical guide has summarized the currently available data on CP671305 and provided a framework of experimental protocols for its further investigation. More comprehensive studies are needed to fully elucidate its selectivity profile, structure-activity relationship, and in vivo efficacy in relevant disease models to support its potential progression into clinical development.

The Integral Role of Phosphodiesterase-4-D in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of intracellular signaling is orchestrated by a complex network of enzymes that regulate the concentration and location of second messengers. Among these, the phosphodiesterase (PDE) superfamily is critical for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is distinguished by its specific ability to degrade cAMP, a ubiquitous second messenger pivotal to countless physiological processes.[1][2]

This guide focuses on Phosphodiesterase-4-D (PDE4D), an enzyme that has garnered significant attention for its multifaceted role in cellular signaling and its emergence as a high-value therapeutic target.[3] Different PDE4D splice variants, or isoforms, are expressed in a tissue-specific manner, localizing to distinct subcellular compartments where they sculpt cAMP gradients with exquisite precision.[1][4] This spatial and temporal control over cAMP signaling allows PDE4D to regulate a vast array of cellular functions, from learning and memory in the central nervous system to inflammation and cardiac contractility.[1][3][5] Dysregulation of PDE4D activity is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making it a compelling target for drug development.[3][5]

Core Function: Spatiotemporal Control of cAMP Signaling

The primary function of PDE4D is to terminate cAMP signaling by catalyzing its hydrolysis to the inactive adenosine 5'-monophosphate (5'-AMP).[6] This action is not uniform throughout the cell. Instead, various PDE4D isoforms are tethered to specific signaling complexes and subcellular structures, creating localized domains of low cAMP concentration.[4] This compartmentalization is essential for signal specificity, allowing the cell to respond appropriately to different stimuli that all use cAMP as a second messenger.

The process begins when an extracellular signal (e.g., a hormone or neurotransmitter) activates a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC). AC then converts ATP into cAMP.[7] Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[7] PDE4D acts as the crucial "off-switch" in this cascade, degrading cAMP to terminate the signal and allow the system to reset.[7]

Key Signaling Interactions and Pathways

PDE4D does not act in isolation. Its function is intricately regulated and integrated with other major signaling pathways through protein-protein interactions. These interactions anchor PDE4D at specific locations, ensuring that cAMP degradation occurs precisely where and when it is needed.

Integration with β-Adrenergic Receptor Signaling

A well-characterized role for PDE4D is its involvement in the regulation of β2-adrenergic receptor (β2AR) signaling. Upon agonist stimulation, β-arrestin, a scaffolding protein, is recruited to the activated receptor.[8][9] β-arrestin in turn recruits specific PDE4D isoforms, such as PDE4D5, to the receptor complex at the plasma membrane.[8][10]

This localized recruitment of PDE4D creates a microdomain of low cAMP concentration around the receptor.[10] This precise control prevents excessive PKA activation, which would otherwise phosphorylate the β2AR and cause it to switch its coupling from the stimulatory G-protein (Gs) to the inhibitory G-protein (Gi).[8][9] By modulating this switch, the β-arrestin/PDE4D complex plays a critical role in desensitizing the Gs pathway while enabling Gi-dependent signaling, such as the activation of the ERK/MAPK pathway.[2][8]

Crosstalk with Ca²⁺/CaMKII Signaling

PDE4D also serves as a critical integration point between the cAMP and Ca²⁺ signaling pathways.[11] The Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signals.[12] Studies have revealed a negative feedback loop where CaMKII can directly phosphorylate and activate PDE4D.[12][13] This activation of PDE4D leads to increased local cAMP degradation, thereby dampening PKA-dependent signaling.[12]

This mechanism allows for crosstalk where an increase in intracellular Ca²⁺ can actively suppress cAMP signaling through the modulation of PDE4D.[11] This interplay is crucial in tissues like the heart, where the balance between PKA and CaMKII signaling fine-tunes excitation-contraction coupling.[12]

Quantitative Data

The precise regulation of cAMP by PDE4D is reflected in its enzymatic properties. While specific kinetic values can vary between isoforms and experimental conditions, the PDE4 family generally exhibits a low micromolar affinity for cAMP.

Table 1: Kinetic Properties of PDE4 Subfamily Catalytic Domains

| PDE4 Subtype | Km for cAMP (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·µM⁻¹) |

|---|---|---|---|

| PDE4A | 5.1 ± 0.6 | 6.7 ± 0.4 | 1.3 |

| PDE4B | 2.9 ± 0.4 | 0.7 ± 0.0 | 0.2 |

| PDE4C | 0.8 ± 0.1 | 2.1 ± 0.1 | 2.6 |

| PDE4D | 2.8 ± 0.3 | 9.8 ± 0.4 | 3.5 |

Data derived from in vitro assays using the core catalytic domains of PDE4 isoforms.[14]

The development of selective inhibitors is a major focus of research. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Examples of IC₅₀ Values for Selected PDE4D Inhibitors

| Compound | PDE4D IC₅₀ | Notes |

|---|---|---|

| Rolipram | ~2 nM | Pan-PDE4 inhibitor, clinical use limited by side effects.[15][16] |

| Roflumilast | 0.68 nM | Approved for COPD, shows selectivity for PDE4B/D.[17] |

| Piclamilast | 21 pM | High-potency inhibitor with selectivity for PDE4B/D.[17] |

| FCPR16 | 39 nM | Selective inhibitor for the PDE4D isoform.[18] |

| LASSBio-1632 | 0.7 µM | Selective effect on PDE4A and PDE4D.[18] |

IC₅₀ values can vary significantly based on the specific isoform and assay conditions used.

PDE4D as a Therapeutic Target

The central role of PDE4D in regulating cAMP has made it a compelling target for therapeutic intervention across several disease areas.

-

Neurodegenerative and Cognitive Disorders: PDE4D is highly expressed in the hippocampus and other brain regions critical for learning and memory.[1] Elevating cAMP levels by inhibiting PDE4D has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models of Alzheimer's disease and other conditions with memory impairment.[19][20][21]

-

Inflammatory Diseases: By increasing cAMP in immune cells, PDE4D inhibitors can suppress the production of pro-inflammatory cytokines like TNF-α, making them potential treatments for conditions such as COPD and psoriasis.[1][17]

-

Cancer: The role of PDE4D in cancer is complex. In many solid tumors, PDE4D is overexpressed and contributes to proliferation.[3] However, in some contexts, such as prostate cancer, specific isoforms like PDE4D7 may act as tumor suppressors.[20][22] This highlights the need for isoform-specific therapeutic strategies.

Despite the promise, the development of PDE4 inhibitors has been hampered by dose-limiting side effects, primarily nausea and emesis, which are strongly linked to the inhibition of the PDE4D subtype.[21][22] Current drug development efforts are focused on creating isoform-selective inhibitors or allosteric modulators to achieve therapeutic benefits while minimizing adverse effects.[19]

Experimental Protocols

Studying the function of PDE4D requires a range of specialized molecular and cellular biology techniques. Below are outlines of key experimental protocols.

PDE4D Enzyme Activity Assay (Fluorescence Polarization)

This method measures the enzymatic activity of PDE4D by detecting the hydrolysis of a fluorescently labeled cAMP substrate.

-

Principle: A small, fluorescently labeled cAMP (FAM-cAMP) molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE4D hydrolyzes FAM-cAMP to FAM-AMP, a specific binding agent in the assay mix captures the product, forming a large, slow-tumbling complex. This results in a high FP signal. Inhibitors of PDE4D will prevent this conversion, keeping the FP signal low.[7]

-

Materials:

-

Recombinant human PDE4D enzyme

-

Fluorescence Polarization (FP) Assay Kit (containing FAM-cAMP, binding agent, and assay buffer)

-

Test inhibitors (e.g., Rolipram as a positive control) dissolved in DMSO

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense a small volume (e.g., 2 µL) into the wells of the 384-well plate.

-

Enzyme Addition: Dilute the PDE4D enzyme to the desired working concentration in assay buffer. Add 10 µL of the diluted enzyme to all wells except "no enzyme" controls.

-

Reaction Initiation: Prepare a solution of FAM-cAMP substrate in assay buffer. Add 8 µL to all wells to start the reaction.

-

Enzyme Incubation: Incubate the plate for 60 minutes at room temperature to allow for cAMP hydrolysis.

-

Detection: Add 10 µL of the binding agent solution to all wells.

-

Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.

-

Data Acquisition: Measure the fluorescence polarization in each well using a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Intracellular cAMP Measurement (Competitive ELISA)

This protocol quantifies the total intracellular cAMP levels in cell lysates, which is useful for assessing the cellular impact of PDE4D inhibition.

-

Principle: This is a competitive immunoassay. cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-linked cAMP for binding sites on a rabbit anti-cAMP antibody. The plate is coated with an antibody that captures the rabbit antibody. After washing, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.[23][24][25]

-

Materials:

-

cAMP ELISA Kit (containing antibody-coated plate, HRP-cAMP conjugate, anti-cAMP antibody, wash buffer, lysis buffer, substrate, stop solution, and cAMP standards)

-

Cultured cells (e.g., HEK293)

-

PDE4D inhibitor or other stimulating agents (e.g., Forskolin)

-

Spectrophotometer plate reader (450 nm)

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with PDE4D inhibitors, vehicle control, or other compounds for the desired time.

-

Cell Lysis: Aspirate the culture medium and add 1X Lysis Buffer to the cells. Incubate for 10-20 minutes on ice to ensure complete lysis.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed for 10 minutes at 4°C to pellet debris. The supernatant contains the intracellular cAMP.

-

ELISA Protocol: a. Prepare a standard curve by making serial dilutions of the provided cAMP standard. b. Add 50 µL of standards and cell lysate samples to the appropriate wells of the antibody-coated plate. c. Add 25 µL of the HRP-cAMP conjugate to each well. d. Add 50 µL of the rabbit anti-cAMP antibody to each well. e. Incubate for 2 hours at room temperature with gentle shaking. f. Wash the plate 5 times with 1X Wash Buffer. g. Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes. h. Add 100 µL of Stop Solution to terminate the reaction.

-

Data Acquisition: Immediately read the absorbance at 450 nm.

-

Analysis: Generate a standard curve by plotting the absorbance versus the log of the cAMP concentration. Use this curve to calculate the cAMP concentration in the unknown samples.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to determine if PDE4D physically interacts with a suspected binding partner (e.g., β-arrestin) within the cell.[26]

-

Principle: An antibody specific to a "bait" protein (e.g., PDE4D) is used to pull this protein out of a cell lysate. If the bait protein is bound to a "prey" protein (e.g., β-arrestin), the prey protein will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[27][28]

-

Materials:

-

Cultured cells expressing the proteins of interest

-

Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Tris-buffered saline with 0.5-1.0% NP-40 and protease/phosphatase inhibitors)

-

Primary antibody against the bait protein (IP-grade)

-

Primary antibody against the prey protein (for Western blot detection)

-

Protein A/G magnetic beads or agarose resin

-

SDS-PAGE gels and Western blotting equipment

-

-

Procedure:

-

Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. Incubate on ice and then centrifuge to clear the lysate.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-PDE4D) to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads using a magnet or centrifuge. Discard the supernatant and wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody against the prey protein (e.g., anti-β-arrestin). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.

-

Conclusion and Future Perspectives

Phosphodiesterase-4-D is far more than a simple housekeeping enzyme for cAMP degradation. It is a sophisticated and highly regulated signaling hub that integrates information from multiple pathways to provide spatiotemporal control over the cAMP second messenger system. Through its various isoforms and their specific protein-protein interactions, PDE4D orchestrates distinct physiological outcomes in different cellular contexts. Its critical roles in cognition, inflammation, and cardiac function have established it as a significant therapeutic target. While challenges related to the side effects of pan-PDE4 inhibitors remain, the future of PDE4D-targeted therapeutics lies in the development of isoform-selective inhibitors and allosteric modulators. A deeper understanding of the structure, regulation, and specific protein interactomes of each PDE4D isoform will be paramount to designing next-generation therapies that can precisely modulate discrete cAMP signaling pools, maximizing efficacy while minimizing adverse effects.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4D: A Multipurpose Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. benchchem.com [benchchem.com]

- 8. β-Arrestin-mediated PDE4 cAMP phosphodiesterase recruitment regulates β-adrenoceptor switching from Gs to Gi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP-specific phosphodiesterase-4D5 (PDE4D5) provides a paradigm for understanding the unique non-redundant roles that PDE4 isoforms play in shaping compartmentalized cAMP cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A CaMKII/PDE4D negative feedback regulates cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A CaMKII/PDE4D negative feedback regulates cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphodiesterase 4D: an enzyme to remember - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Recent development in PDE4D-targeted inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDE4D - Wikipedia [en.wikipedia.org]

- 23. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 24. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. antibodiesinc.com [antibodiesinc.com]

- 28. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

An In-Depth Technical Guide to CP-671305: A Selective PDE4-D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4-D), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By elevating cAMP, CP-671305 modulates various cellular functions, exhibiting potential therapeutic effects in inflammatory and neurological disorders. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of CP-671305.

Chemical Structure and Properties

CP-671305, with the chemical formula C₂₃H₁₉FN₂O₇, is a complex organic molecule. A 2D representation of its chemical structure is provided below.

Table 1: Chemical and Physical Properties of CP-671305

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉FN₂O₇ | [1][2] |

| Molecular Weight | 454.4 g/mol | [1][2] |

| CAS Number | 445295-04-5 | [1][2] |

| SMILES | C--INVALID-LINK--C(O)=O | [1] |

| Solubility | DMSO: 91 mg/mL (200.26 mM)Ethanol: 20 mg/mL (44.01 mM)Water: Insoluble | [2] |

Mechanism of Action and Signaling Pathway

CP-671305 exerts its pharmacological effects through the selective inhibition of the phosphodiesterase-4D (PDE4-D) enzyme. PDE4-D is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signal transduction pathways.[3] By inhibiting PDE4-D, CP-671305 leads to an accumulation of intracellular cAMP.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[4] The activation of the cAMP/PKA/CREB pathway modulates the transcription of genes involved in inflammation, memory, and other cellular processes.[4]

In Vitro Activity

CP-671305 is a highly potent inhibitor of PDE4-D, as demonstrated in cell-free enzyme assays.

Table 2: In Vitro Activity of CP-671305

| Parameter | Value | Assay Type | Source |

| IC₅₀ (PDE4-D) | 3 nM | Cell-free enzyme assay | [2] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several animal models to evaluate the absorption, distribution, metabolism, and excretion of CP-671305.

Table 3: Pharmacokinetic Properties of CP-671305 in Animal Models

| Species | Dosing Route | Bioavailability | Systemic Plasma Clearance | Plasma Half-life |

| Sprague-Dawley Rat | Intravenous | - | 9.60 ± 1.16 mL/min/kg | > 5 h |

| Oral | 43-80% | - | - | |

| Beagle Dog | Intravenous | - | 2.90 ± 0.81 mL/min/kg | > 5 h |

| Oral | 45% | - | - | |

| Cynomolgus Monkey | Intravenous | - | 2.94 ± 0.87 mL/min/kg | > 5 h |

| Oral | 26% | - | - | |

| Data presented as mean ± standard deviation where available.[5] |

Experimental Protocols

In Vitro PDE4-D Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro potency (IC₅₀) of CP-671305 against the PDE4-D enzyme using fluorescence polarization.

Materials:

-

Purified recombinant human PDE4-D enzyme

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

CP-671305

-

DMSO (for compound dilution)

-

384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of CP-671305 in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the purified PDE4-D enzyme to the working concentration in cold assay buffer.

-

Assay Reaction: a. Add the diluted CP-671305 or vehicle (DMSO in assay buffer) to the wells of the microplate. b. Add the diluted PDE4-D enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding the FAM-cAMP substrate to all wells.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Stop the reaction (if necessary, according to the kit manufacturer's instructions) and measure the fluorescence polarization using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CP-671305 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based cAMP Accumulation Assay

This protocol describes a method to measure the effect of CP-671305 on intracellular cAMP levels in a relevant cell line.

Materials:

-

A suitable cell line (e.g., HEK293 cells expressing a Gs-coupled receptor)

-

Cell culture medium and supplements

-

CP-671305

-

Forskolin (an adenylyl cyclase activator) or a specific GPCR agonist

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based)

-

96-well cell culture plates

-

Microplate reader compatible with the chosen detection kit

Procedure:

-

Cell Culture: Culture and seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of CP-671305 or vehicle for a specified time (e.g., 30 minutes).

-

Cell Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin or a GPCR agonist to induce cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

cAMP Detection: Perform the cAMP detection assay on the cell lysates as per the kit's instructions.

-

Data Analysis: Quantify the cAMP concentration in each well. Plot the cAMP concentration against the concentration of CP-671305 to determine the compound's effect on cAMP accumulation.

Conclusion

CP-671305 is a valuable research tool for investigating the role of PDE4-D in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of PDE4-D inhibition. The experimental protocols provided herein offer a foundation for the characterization of CP-671305 and other novel PDE4-D inhibitors.

References

- 1. cAMP-Glo™ Assay Protocol [promega.com]

- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 3. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GloSensor™ cAMP Assay Protocol [promega.sg]

An In-Depth Technical Guide to CP671305 (CAS Number: 445295-04-5): A Potent and Selective PDE4D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP671305, with CAS number 445295-04-5, is a potent, orally active, and selective inhibitor of phosphodiesterase-4D (PDE4D). This document provides a comprehensive technical overview of CP671305, consolidating available data on its chemical properties, mechanism of action, and preclinical pharmacology. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammatory and respiratory diseases. This guide includes structured data tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a thorough understanding of this compound.

Introduction

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, specific for cAMP, is a key regulator of inflammatory processes and has been a major target for the development of anti-inflammatory drugs. The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Selective inhibition of these subtypes is a promising strategy to enhance therapeutic efficacy and minimize side effects. CP671305 has been identified as a potent and selective inhibitor of the PDE4D isoform, suggesting its potential therapeutic application in various inflammatory conditions.

Chemical and Physicochemical Properties

CP671305, also known as (R)-2-(4-((((2-((Benzo[1][2]dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid, is a small molecule with the following properties:

| Property | Value |

| CAS Number | 445295-04-5 |

| Molecular Formula | C₂₃H₁₉FN₂O₇ |

| Molecular Weight | 454.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: 91 mg/mL, Ethanol: 20 mg/mL, Water: Insoluble[3] |

Mechanism of Action and Signaling Pathway

CP671305 exerts its pharmacological effect through the selective inhibition of the PDE4D enzyme. PDE4D is a key component of the cAMP signaling pathway. By inhibiting PDE4D, CP671305 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In the context of inflammation, this cascade ultimately leads to the suppression of pro-inflammatory mediator production, such as Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory processes.

References

Research applications of PDE4D inhibitors

An In-depth Technical Guide to the Research Applications of Phosphodiesterase 4D (PDE4D) Inhibitors

Introduction

Phosphodiesterase 4D (PDE4D) is a key enzyme within the phosphodiesterase 4 (PDE4) family, which is encoded by four genes (PDE4A, B, C, and D).[1][2] These enzymes are critical regulators of intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[3][4] PDE4D is highly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, as well as in immune cells, smooth muscle cells, and other tissues.[3][4][5] By controlling cAMP levels, PDE4D influences a wide array of cellular processes, including inflammation, synaptic plasticity, and cell proliferation.[3][4]

PDE4D inhibitors are a class of small molecules that block the catalytic activity of the PDE4D enzyme. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP Response Element-Binding protein (CREB) pathway.[3][6][7] This mechanism of action underlies the therapeutic potential of PDE4D inhibitors across a spectrum of diseases, from neurodegenerative disorders and inflammatory conditions to certain types of cancer.[3][4][8] However, the clinical development of early PDE4 inhibitors was often hindered by side effects like nausea and emesis, which are primarily linked to the inhibition of the PDE4D isoform.[1][9][10] Modern research focuses on developing highly selective inhibitors, including allosteric inhibitors, to improve the therapeutic index and minimize adverse effects.[11][12]

Mechanism of Action: The cAMP Signaling Pathway

The primary function of PDE4D is to degrade cAMP, thus terminating its signaling effects. By inhibiting PDE4D, the intracellular concentration of cAMP increases, leading to the activation of PKA. Activated PKA then phosphorylates various target proteins, including the transcription factor CREB.[6][7] Phosphorylated CREB (pCREB) is essential for synaptic plasticity and the formation of long-term memory.[6][13] In immune cells, elevated cAMP levels suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and interferon-gamma (IFN-γ), while increasing anti-inflammatory cytokines such as IL-10.[1][4]

Therapeutic Applications

PDE4D inhibitors are being investigated for a wide range of clinical applications due to their ability to modulate cognitive and inflammatory pathways.[3]

Neurodegenerative and Cognitive Disorders

The high expression of PDE4D in the brain makes it a prime target for treating cognitive dysfunction.[4]

-

Fragile X Syndrome (FXS): FXS is the most common inherited cause of intellectual disability and is associated with abnormal cAMP signaling.[11][14] The PDE4D inhibitor BPN14770 (zatolmilast) has shown significant promise in this area. A Phase 2 clinical trial in adult males with FXS demonstrated that BPN14770 was well-tolerated and led to significant improvements in cognitive and behavioral outcomes, particularly in language and daily functioning.[15][16] Based on these positive results, large-scale Phase 3 trials have been initiated.[11][14]

-

Alzheimer's Disease (AD): Cognitive decline in AD is linked to synaptic dysfunction and neuroinflammation. By increasing cAMP levels, PDE4D inhibitors can activate the CREB signaling pathway, which is vital for synaptic plasticity and long-term memory formation.[6][7] Preclinical studies have shown that selective PDE4D inhibition can reverse memory deficits in rodent models of AD.[6][17] The inhibitor BPN14770 has also been developed as a potential treatment for memory and cognitive problems associated with Alzheimer's.[18]

-

Other Neurological Conditions: Research suggests potential applications for PDE4D inhibitors in Parkinson's disease, Huntington's disease, stroke, and major depressive disorder by enhancing synaptic plasticity and providing neuroprotective effects.[3][4][8]

Inflammatory Diseases

PDE4 enzymes are highly expressed in inflammatory cells, making them an attractive target for anti-inflammatory therapies.[19][20]

-

Chronic Obstructive Pulmonary Disease (COPD) and Asthma: PDE4 inhibitors exert anti-inflammatory effects in the airways by suppressing the activity of key inflammatory cells like neutrophils and eosinophils.[19][21] Roflumilast, a PDE4 inhibitor, is approved for treating severe COPD to reduce exacerbations.[22][23][24] While early development of inhibitors like cilomilast showed some efficacy, side effects limited their use.[23] To minimize systemic side effects, inhaled PDE4 inhibitors such as CHF 6001 are in clinical development, showing promising anti-inflammatory effects in the lungs with better tolerability.[22][25]

-

Dermatological Conditions: Oral and topical PDE4 inhibitors are used to treat inflammatory skin diseases. Apremilast is an oral inhibitor approved for psoriatic arthritis and plaque psoriasis.[10][24][26] Crisaborole is a topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.[24][26] These drugs offer a nonsteroidal treatment option suitable for chronic use.[26]

Oncology

Emerging research has implicated PDE4D in promoting cell proliferation in various cancers.[4]

-

Prostate Cancer: PDE4D is overexpressed in human prostate carcinoma and promotes proliferation.[27] Studies have shown that selective PDE4D inhibitors, such as cilomilast, can decrease the growth of prostate cancer cells in both in vitro and in vivo models by inhibiting pathways like Sonic Hedgehog (SHH) and the Androgen Receptor (AR).[27][28]

-

Hepatocellular Carcinoma (HCC): In HCC, PDE4D is overexpressed.[29] Pharmacological inhibition with the specific inhibitor Gebr-7b, as well as genetic silencing of PDE4D, has been shown to reduce cell proliferation, increase apoptosis, and down-regulate the pro-oncogenic insulin-like growth factor 2 (IGF2).[29]

-

Pancreatic Cancer: Recent findings indicate that PDE4D promotes pancreatic cancer growth by activating mTORC1 signaling.[30] FDA-approved PDE4 inhibitors have been shown to repress tumor growth in vivo by suppressing this pathway, suggesting a potential new therapeutic strategy for pancreatic cancer.[30]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies of selected PDE4D inhibitors.

Table 1: Clinical Trial Data for PDE4D Inhibitors

| Inhibitor | Indication | Phase | Key Quantitative Findings | Citation(s) |

|---|---|---|---|---|

| BPN14770 (Zatolmilast) | Fragile X Syndrome (Adults) | 2 | Improved oral reading recognition (mean difference +2.81, P=.0157), picture vocabulary (+5.81, P=.0342), and cognition crystallized composite score (+5.31, P=.0018) vs. baseline. Clinically meaningful improvements in parent/caregiver ratings of language (+14.04, P=.0051) and daily functioning (+14.53, P=.0017). | [16] |

| BPN14770 (Zatolmilast) | Fragile X Syndrome (Adolescents & Adults) | 2b/3 | Studies are ongoing to further evaluate safety and efficacy (EXPERIENCE trials). | [14] |

| Roflumilast | Severe COPD | Approved | Significantly improved lung function and reduced the rate of exacerbations in patients with severe COPD. | [22][23] |

| Cilomilast | COPD | 3 | Showed some clinical efficacy, including improvement of lung function and prevention of exacerbations, but development was hampered by side effects. | [19][23] |

| Apremilast | Psoriatic Arthritis, Plaque Psoriasis | Approved | In plaque psoriasis, demonstrated PASI-75 response rates as high as 41% at 16 weeks. |[26] |

Experimental Protocols

The evaluation of PDE4D inhibitors relies on a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

-

PDE4D Enzyme Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4D enzyme.[31]

-

Methodology: This assay uses purified, recombinant human PDE4D enzyme. The enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of the inhibitor. The rate of cAMP hydrolysis to 5'-AMP is measured. Several detection methods can be used:

-

Fluorescence Polarization (FP): This method uses a fluorescein-labeled cAMP substrate. When hydrolyzed by PDE4D, the smaller AMP product tumbles more rapidly in solution, causing a decrease in fluorescence polarization.[32][33]

-

Coupled Enzyme Assay: The production of AMP is coupled to other enzymatic reactions that result in the oxidation of NADH, which can be measured spectroscopically in real-time.[12][33]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining cAMP substrate and the AMP product.[31] The results are plotted as the percentage of enzyme inhibition versus the inhibitor concentration to calculate the IC50 value.[31]

-

-

-

Cell-Based Assays for Anti-Inflammatory Activity:

-

Objective: To assess the inhibitor's ability to suppress the production of pro-inflammatory cytokines in relevant cell types.[31]

-

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., monocytes) are cultured.[31][34]

-

Stimulation: The cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α.[31][34]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the PDE4D inhibitor before or during LPS stimulation.[31]

-

Quantification: After an incubation period (e.g., 18-24 hours), the concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[31] The IC50 for cytokine release inhibition is then determined.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical screening workflow for identifying and characterizing novel PDE4D inhibitors.

Conclusion

Inhibitors of PDE4D represent a versatile and promising class of therapeutic agents with significant potential across multiple medical fields.[3] The primary mechanism, elevation of intracellular cAMP, allows for the targeted modulation of key cellular pathways involved in both cognition and inflammation.[4] In neurology, selective PDE4D inhibitors like zatolmilast are advancing through late-stage clinical trials, offering hope for treating core symptoms of complex disorders such as Fragile X Syndrome and Alzheimer's disease.[11][14][18] In immunology, PDE4D inhibition is an established strategy for managing chronic inflammatory diseases like COPD and psoriasis, with ongoing research focused on improving drug delivery and side-effect profiles through inhaled formulations and increased selectivity.[22][24] Furthermore, the emerging role of PDE4D in cancer cell proliferation is opening new avenues for oncological therapies.[27][29][30] Future research will likely focus on developing isoform-specific inhibitors to maximize therapeutic benefits while minimizing mechanism-based side effects, ultimately broadening the clinical utility of this important drug class.

References

- 1. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]

- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Phosphodiesterase 4D (PDE4D) in Macaque Dorsolateral Prefrontal Cortex: Postsynaptic Compartmentalization in Layer III Pyramidal Cell Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PDE4D: A Multipurpose Pharmacological Target | MDPI [mdpi.com]

- 9. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragile X Clinical Trial of New PDE4D Inhibitor from Tetra • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 12. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragile X Syndrome Clinical Trials | Shionogi Inc. [shionogi.com]

- 15. Inhibition of phosphodiesterase-4D in adults with fragile X syndrome: a randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDE4D Inhibitor Improves Cognition for People With Fragile X Syndrome in Phase 2 Trial - - Practical Neurology [practicalneurology.com]

- 17. Frontiers | Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. atsjournals.org [atsjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 23. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 25. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 26. dermatologytimes.com [dermatologytimes.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phosphodiesterase 4D Depletion/Inhibition Exerts Anti-Oncogenic Properties in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

CP-671305: An In-Depth Technical Guide for Neuroscience Research

Introduction

CP-671305 is a potent and selective, orally active inhibitor of phosphodiesterase-4D (PDE4D). While its primary investigation has been in other therapeutic areas, the role of PDE4 inhibitors in modulating cyclic adenosine monophosphate (cAMP) signaling presents a compelling rationale for its exploration in neuroscience research. This guide provides a comprehensive overview of the known technical details of CP-671305, relevant to its potential application in studying neurological and psychiatric disorders.

Core Compound Properties

| Property | Value | Reference |

| Target | Phosphodiesterase-4D (PDE4D) | [1] |

| Activity | Potent and selective inhibitor | [1] |

| Administration | Orally active | [1] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species indicate that CP-671305 possesses favorable properties for systemic administration. The following tables summarize key pharmacokinetic parameters.

Table 1: Systemic Plasma Clearance and Plasma Half-Life

| Species | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-Life (h) |

| Sprague-Dawley Rats | 9.60 ± 1.16 | > 5 |

| Beagle Dogs | 2.90 ± 0.81 | > 5 |

| Cynomolgus Monkeys | 2.94 ± 0.87 | > 5 |

Data from MedChemExpress[1]

Table 2: Oral Bioavailability

| Species | Oral Bioavailability (%) |

| Rats | 43-80 |

| Dogs | 45 |

| Monkeys | 26 |

Data from MedChemExpress[1]

Metabolism and Drug Interactions

-

Transporter Substrate: CP-671305 is a substrate of the organic anion-transporting polypeptide OATP2B1 (Km = 4 µM), as well as multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP). It is not a substrate for OATP1B1 or OATP1B3.[1]

-

Cytochrome P450 Inhibition: CP-671305 does not exhibit competitive inhibition of the five major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), with IC50 values greater than 50 µM.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for CP-671305 is the inhibition of PDE4D, leading to an increase in intracellular levels of cAMP. This has significant implications for various neuronal signaling pathways.

cAMP Signaling Pathway

The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial for synaptic plasticity, learning, and memory.

Caption: CP-671305 inhibits PDE4D, increasing cAMP and activating the PKA-CREB pathway.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram outlines a typical workflow for assessing the pharmacokinetic profile of CP-671305 in a preclinical model, such as the Sprague-Dawley rat.

Caption: Workflow for determining in vivo pharmacokinetic parameters of CP-671305.

Experimental Protocols

While specific neuroscience-focused experimental protocols for CP-671305 are not publicly available, the following are detailed methodologies for key types of experiments that would be relevant for its investigation in neuroscience research, based on standard practices for similar compounds.

In Vitro PDE4D Inhibition Assay

Objective: To determine the potency and selectivity of CP-671305 for the PDE4D enzyme.

Materials:

-

Recombinant human PDE4D enzyme

-

CP-671305

-

cAMP substrate

-

5'-nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of CP-671305 in the assay buffer.

-

In a 96-well plate, add the recombinant PDE4D enzyme to each well.

-

Add the different concentrations of CP-671305 to the wells. A control with no inhibitor should be included.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 5'-nucleotidase, which converts the AMP product to adenosine and inorganic phosphate.

-

Incubate for a further period to allow for the conversion.

-

Add the phosphate detection reagent to each well.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of CP-671305 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Cognitive Enhancement in a Rodent Model (e.g., Novel Object Recognition Test)

Objective: To evaluate the potential of CP-671305 to improve recognition memory.

Animals:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.

Procedure:

-

Habituation: For 2-3 days prior to testing, handle the animals daily and allow them to explore the empty open-field arena for 10 minutes each day to reduce novelty-induced stress.

-

Dosing: On the test day, administer CP-671305 (at various doses) or vehicle orally to the animals. The dosing time before the test should be based on the compound's known pharmacokinetic profile (e.g., 60 minutes prior to the training phase).

-

Training Phase (T1): Place two identical objects in the arena. Allow each animal to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Test Phase (T2): Place one of the familiar objects from the training phase and one novel object in the same locations in the arena. Allow the animal to explore for 5 minutes and record the time spent exploring each object.

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Compare the DI between the CP-671305-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

CP-671305 presents as a promising research tool for the neuroscience community. Its well-characterized pharmacokinetic profile and specific mechanism of action as a PDE4D inhibitor provide a solid foundation for investigating its potential effects on cognitive function, neuroinflammation, and other neurological processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the role of CP-671305 in the central nervous system. Further research is warranted to explore the full therapeutic and scientific potential of this compound in the field of neuroscience.

References

CP-671305: An In-depth Technical Guide for Inflammation and Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-671305 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), a key enzyme in the regulation of intracellular signaling pathways that govern inflammatory and immune responses. By elevating cyclic adenosine monophosphate (cAMP) levels within immune cells, CP-671305 modulates the activity of various cell types implicated in the pathogenesis of inflammatory diseases. This technical guide provides a comprehensive overview of CP-671305, including its mechanism of action, key performance data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support its application in inflammation and immunology research.

Mechanism of Action

CP-671305 exerts its anti-inflammatory and immunomodulatory effects by selectively inhibiting the PDE4D enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger that regulates a wide array of cellular functions. In immune cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates the activity of multiple downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and the modulation of immune cell function. The inhibition of PDE4D by CP-671305 effectively increases intracellular cAMP concentrations, thereby dampening inflammatory responses.

Data Presentation

The following tables summarize the available quantitative data for CP-671305, including its inhibitory potency against PDE enzymes and its effects on inflammatory mediator release, as well as its pharmacokinetic properties in preclinical species.

Table 1: In Vitro Inhibitory Activity of CP-671305

| Target | IC50 (nM) | Cell Type/Assay Condition |

| PDE4D | 3 | Cell-free enzyme assay |

| PDE4A | 310 | Cell-free enzyme assay |

| PDE4B | 287 | Cell-free enzyme assay |

| PDE4C | 3,858 | Cell-free enzyme assay |

| PDE1, PDE2, PDE3, PDE5 | >5,000 | Cell-free enzyme assay |

| Leukotriene E4 (LTE4) Release | 52 | Eosinophils |

| Leukotriene B4 (LTB4) Release | 106 | Neutrophils |

Table 2: Preclinical Pharmacokinetic Profile of CP-671305

| Species | Systemic Plasma Clearance (mL/min/kg) (IV) | Plasma Half-Life (hours) (IV) | Oral Bioavailability (%) | Plasma Protein Binding (%) |

| Sprague-Dawley Rat | 9.60 ± 1.16 | >5 | 43-80 | >97 |

| Beagle Dog | 2.90 ± 0.81 | >5 | 45 | >97 |

| Cynomolgus Monkey | 2.94 ± 0.87 | >5 | 26 | >97 |

| Human | - | - | - | >97 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CP-671305 in inflammation and immunology.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-671305 against purified PDE4 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of CP-671305 in 100% DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare an assay buffer (e.g., Tris-HCl based buffer containing MgCl₂).

-

Dilute purified recombinant human PDE4 enzyme (subtypes A, B, C, and D) to the desired concentration in the assay buffer.

-

Prepare a stock solution of the substrate, cyclic AMP (cAMP), in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the diluted CP-671305 or DMSO (vehicle control) to the wells of a microplate.

-

Add the diluted PDE4 enzyme solution to each well.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

-

Detection and Analysis:

-

Quantify the amount of the product, adenosine monophosphate (AMP), produced using a commercially available detection kit (e.g., based on fluorescence polarization, HTRF, or scintillation proximity assay).

-

Read the plate using a suitable microplate reader.

-

Calculate the percentage of inhibition for each concentration of CP-671305 relative to the vehicle control.

-